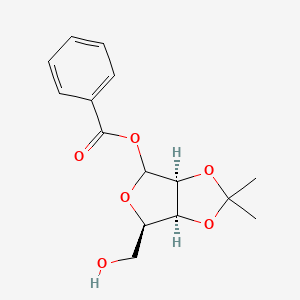
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Fluoroethylation: The 9-position is modified by introducing a 2,2-difluoroethyl group, often using reagents such as 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common for purines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while hydrolysis can lead to the formation of purine derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral or anticancer research.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine would depend on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Lacks the 2,2-difluoroethyl group but shares the dichloro substitution pattern.
9-(2,2-Difluoroethyl)purine: Lacks the chlorine atoms but has the same fluoroethyl group.
6-Chloropurine: Contains only one chlorine atom and no fluoroethyl group.
Uniqueness
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The presence of these halogens can enhance its stability, binding affinity, and specificity in various chemical and biological contexts.
属性
分子式 |
C7H4Cl2F2N4 |
|---|---|
分子量 |
253.03 g/mol |
IUPAC 名称 |
2,6-dichloro-9-(2,2-difluoroethyl)purine |
InChI |
InChI=1S/C7H4Cl2F2N4/c8-5-4-6(14-7(9)13-5)15(2-12-4)1-3(10)11/h2-3H,1H2 |
InChI 键 |
BUNQHACSGWLQJS-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1CC(F)F)N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


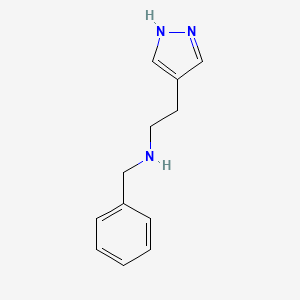
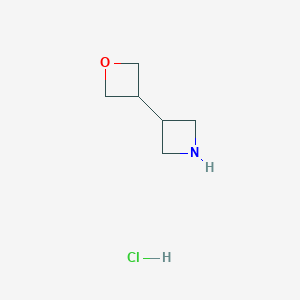
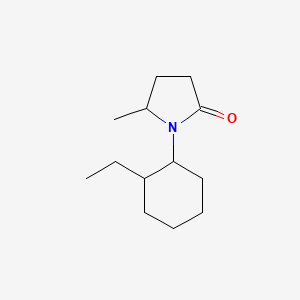
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
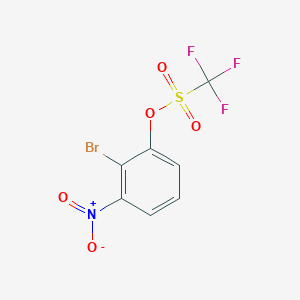
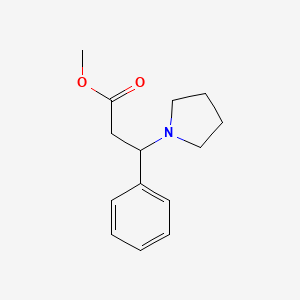

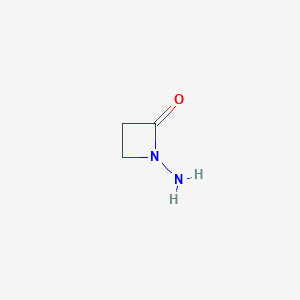
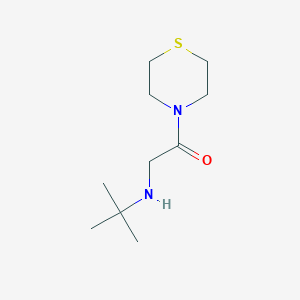
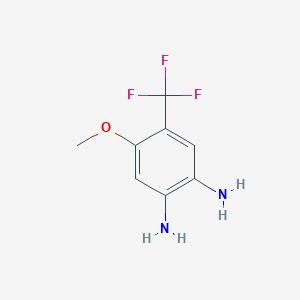
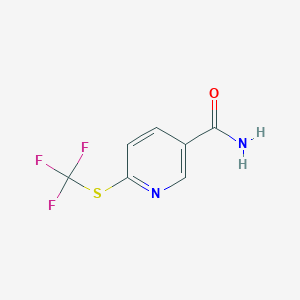
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

